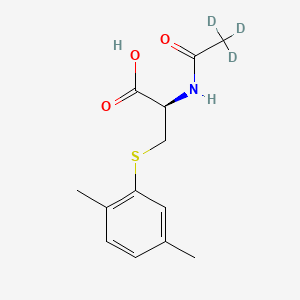

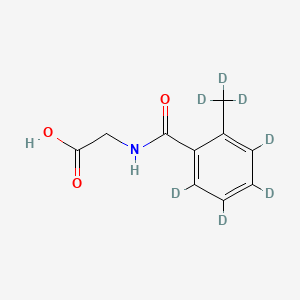

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3” is a biochemical used for proteomics research . It is the deuterium-labeled version of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine .

Synthesis Analysis

The synthesis of “this compound” involves the incorporation of stable heavy isotopes of hydrogen (deuterium), carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis

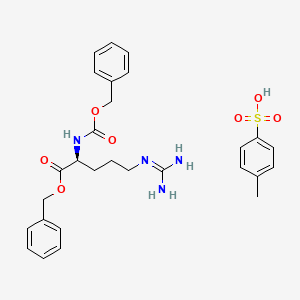

“this compound” has a molecular formula of C13H14D3NO3S and a molecular weight of 270.36 . The molecule contains a total of 35 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also features 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 secondary amide .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 270.36 and a molecular formula of C13H14D3NO3S . Further physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique

Synthesis and Metabolism Studies

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, a variant of mercapturic acids, has been synthesized and studied for its role in metabolism. Research by Tsujimoto et al. (1999) focuses on the synthesis of regioisomeric mercapturic acids to investigate the metabolism of 1,2,3-trimethylbenzene, highlighting the significance of such compounds in metabolic pathways (Tsujimoto et al., 1999).

Clinical and Therapeutic Applications

- Antioxidant and Detoxification : N-acetyl-l-cysteine (NAC), closely related to this compound, is noted for its antioxidant properties and role in detoxification. It stimulates glutathione synthesis, acting as a free radical scavenger, and is used in treating acetaminophen overdose and other conditions characterized by oxidative stress (Kelly, 1998).

- Anti-Inflammatory and Immune Modulation : NAC has shown efficacy in reducing inflammation and modulating immune responses, making it a potential treatment for various diseases where inflammation is a key factor (Rushworth & Megson, 2014).

Chemical and Biological Research

- Inhibition of Corrosion : Studies on derivatives of L-cysteine, including N-Acetyl-L-Cysteine, have investigated their potential as corrosion inhibitors for metals, emphasizing their chemical utility in industrial applications (Fu et al., 2011).

- Biochemical Properties : The biochemical properties of N-acetyl-l-cysteine and its derivatives have been extensively studied, including their role as substrates for enzymes and their interactions with other biochemical entities (Weinander et al., 1994).

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-3-(2,5-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCBFFLCBUOZER-NQNNWHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=C(C=CC(=C1)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)

![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)

![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)

![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)